molecular formula C15H17N3O2 B5310223 1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea

1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea

Cat. No.: B5310223
M. Wt: 271.31 g/mol
InChI Key: XIBIBJFOFIQCDJ-UHFFFAOYSA-N
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Description

1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a pyridine ring substituted with dimethyl groups at positions 4 and 6, and a methoxyphenyl group attached to the urea moiety

Properties

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-10-8-11(2)16-14(9-10)18-15(19)17-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBIBJFOFIQCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)NC(=O)NC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 4,6-dimethyl-2-aminopyridine with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4,6-Dimethylpyridin-2-yl)-3-phenylurea: Lacks the methoxy group, which may affect its chemical and biological properties.

    1-(4-Methoxyphenyl)-3-phenylurea: Lacks the dimethylpyridinyl group, which may influence its reactivity and applications.

Uniqueness

1-(4,6-Dimethylpyridin-2-yl)-3-(4-methoxyphenyl)urea is unique due to the presence of both the dimethylpyridinyl and methoxyphenyl groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

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